4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408596
InChI: InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17)
SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F
Molecular Formula: C10H7F5O3
Molecular Weight: 270.15 g/mol

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC13408596

Molecular Formula: C10H7F5O3

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C10H7F5O3
Molecular Weight 270.15 g/mol
IUPAC Name 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17)
Standard InChI Key SSBCRHOSLCHZON-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid is C₁₀H₇F₅O₃, with a molecular weight of 294.16 g/mol. Its structure features:

  • A benzoic acid core providing carboxylic acid functionality for hydrogen bonding and salt formation.

  • A trifluoromethyl (-CF₃) group at the 3-position, contributing electron-withdrawing effects that stabilize the aromatic ring and modulate electronic density.

  • A 2,2-difluoroethoxy (-OCH₂CF₂H) group at the 4-position, introducing steric bulk and lipophilicity while maintaining metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight294.16 g/mol
LogP (Lipophilicity)~2.1 (estimated via computational models)
pKa (Carboxylic Acid)~3.5 (similar to fluorinated analogs)
SolubilityLow in water; soluble in DMSO, DMF

The trifluoromethyl group significantly lowers the compound’s electron density, reducing susceptibility to oxidative degradation. Meanwhile, the difluoroethoxy group enhances lipid membrane permeability, a critical factor in drug design.

Synthetic Pathways and Methodological Considerations

Synthesis of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid involves multi-step organic reactions, often adapting strategies from patents on structurally related sulfonyl chlorides . A representative pathway includes:

Step 2: Etherification with m-Trifluoromethyl Phenol

The intermediate undergoes nucleophilic substitution with m-trifluoromethyl phenol under basic conditions (e.g., pyridine) to install the difluoroethoxy group:
Intermediate (II)+m-CF3-PhenolBaseCompound (III)\text{Intermediate (II)} + \text{m-CF}_3\text{-Phenol} \xrightarrow{\text{Base}} \text{Compound (III)} .

Step 3: Oxidation to Benzoic Acid

The methyl ester precursor (if present) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Alternatively, direct oxidation of a methyl group (via KMnO₄ or CrO₃) may be employed .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1MsCl, Et₃N, CH₂Cl₂, 0°C → RT89
2m-CF₃-Phenol, Pyridine, THF, RT90
3H₂SO₄/H₂O, Reflux85

Key challenges include managing the reactivity of fluorine atoms and avoiding defluorination under harsh conditions. Chromatography or recrystallization is typically required for purification .

Physicochemical and Biological Properties

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 200°C, consistent with fluorinated aromatics.

  • Hydrolytic Stability: The difluoroethoxy group resists hydrolysis at physiological pH, unlike non-fluorinated ethers.

  • Chemical Reactivity: The carboxylic acid participates in salt formation, esterification, and amidation. The CF₃ group is inert to most electrophilic substitutions but may undergo radical reactions .

Biological Activity

While direct studies on this isomer are scarce, analogs exhibit:

  • Anti-inflammatory Activity: Fluorinated benzoic acids inhibit COX-2 and TNF-α in preclinical models.

  • Antimicrobial Effects: CF₃ and difluoroethoxy groups disrupt microbial cell membranes .

  • Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life .

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery

  • Kinase Inhibitors: The CF₃ group mimics phosphate moieties, enabling ATP-binding site interactions.

  • Prodrugs: Ester derivatives improve oral bioavailability.

Agrochemicals

  • Herbicides: Fluorinated benzoic acids disrupt plant auxin signaling.

  • Fungicides: Enhanced lipophilicity improves foliar adhesion and rainfastness .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey Differences
2-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂Lacks difluoroethoxy group
4-Fluoro-3-(trifluoromethyl)benzoic acidC₈H₄F₄O₂Fluoro substituent instead of ether

Analog studies suggest that the difluoroethoxy group in the 4-position enhances target binding affinity compared to simpler fluorinated derivatives .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis lowers scalability; flow chemistry may improve efficiency.

  • Toxicology: Fluorinated compounds require rigorous ecotoxicological profiling.

  • Isomer-Specific Studies: The 3-CF₃/4-OCH₂CF₂H isomer remains understudied compared to 2-CF₃ variants.

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